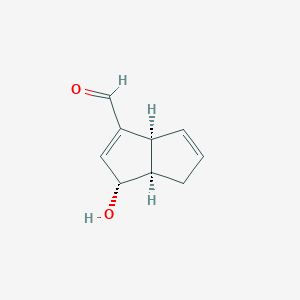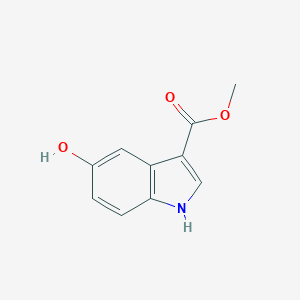
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is an organophosphorus compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrole ring substituted with a diethoxyphosphinyl group and a methyl group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole typically involves the reaction of 5-methyl-1H-pyrrole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to other phosphine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The diethoxyphosphinyl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (acryloyloxymethyl)phosphonate
- Methyl 2-(diethoxyphosphoryl)propanoate
- Methyl diethylphosphonoacetate
Uniqueness
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113848-06-9 |
|---|---|
Molekularformel |
C10H18NO3P |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CJNXLSYPKGOXNM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




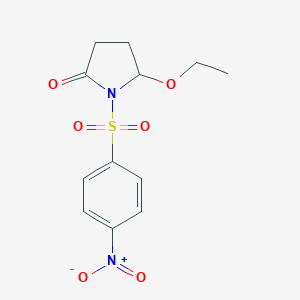
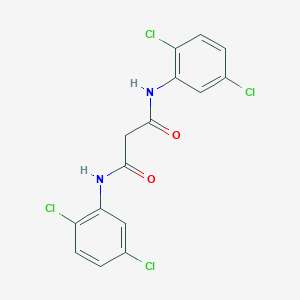

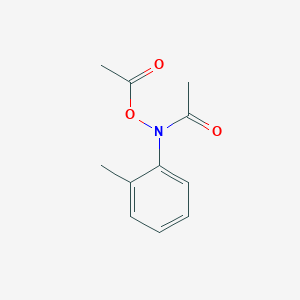
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
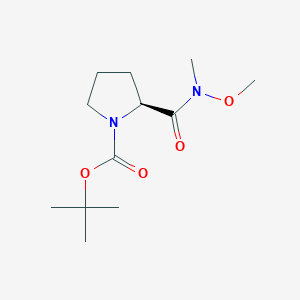
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
